
Cycloguanil-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环胍尼-d6 (盐酸盐) 是环胍尼的氘代版本,环胍尼是抗疟疾药物丙胍尼的活性代谢物。 环胍尼-d6 (盐酸盐) 主要用作内标,用于各种分析应用中环胍尼的定量分析,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) .
准备方法
合成路线和反应条件
环胍尼-d6 (盐酸盐) 的合成涉及环胍尼的氘代。通用的合成路线包括 4-氯苯胺与二氰胺反应生成 4-氯苯基双胍。然后,该中间体与丙酮缩合生成环胍尼。 对于氘代版本,使用氘代试剂代替其非氘代对应物 .
工业生产方法
环胍尼-d6 (盐酸盐) 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及仔细控制反应条件,以确保氘代产物的产率和纯度高。 最终产物通常采用结晶或色谱技术进行纯化 .
化学反应分析
反应类型
环胍尼-d6 (盐酸盐) 会发生各种化学反应,包括:
氧化: 环胍尼可以被氧化形成不同的代谢物。
还原: 还原反应可以将环胍尼转化回其前体形式。
常见的试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保特异性和产率 .
主要产物
科学研究应用
环胍尼-d6 (盐酸盐) 在科学研究中具有多种应用:
化学: 用作分析化学中的内标,用于环胍尼的定量分析。
生物学: 研究其与生物分子的相互作用及其作为二氢叶酸还原酶抑制剂的作用。
医学: 研究其抗疟疾特性以及在联合疗法中的潜在应用。
工业: 用于抗疟疾药物的开发和质量控制.
作用机制
环胍尼-d6 (盐酸盐) 通过抑制二氢叶酸还原酶 (DHFR) 发挥作用。这种抑制会破坏脱氧胸腺嘧啶核苷酸的合成,脱氧胸腺嘧啶核苷酸是疟疾寄生虫 DNA 复制的必需成分。 分子靶标包括恶性疟原虫中的 DHFR 酶,涉及的途径与叶酸代谢有关 .
相似化合物的比较
类似化合物
丙胍尼: 环胍尼的母体化合物,用作抗疟疾药物。
氯环胍尼: 一种结构类似的化合物,具有类似的抗疟疾特性。
甲氧苄啶: 另一种用于疟疾治疗的二氢叶酸还原酶抑制剂.
独特性
环胍尼-d6 (盐酸盐) 的独特性在于其氘代标记,这使其在分析应用中特别有用作内标。 这种标记允许对复杂生物样本进行精确的定量分析,并与非氘代环胍尼区分开来 .
属性
分子式 |
C11H15Cl2N5 |
|---|---|
分子量 |
294.21 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-6,6-bis(trideuteriomethyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i1D3,2D3; |
InChI 键 |
MOUAPRKJJUXEIE-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


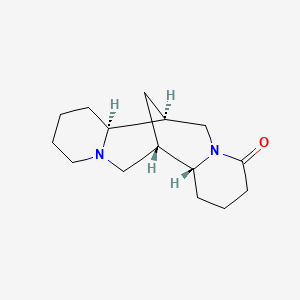

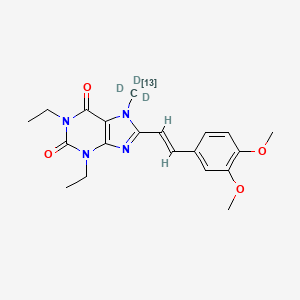
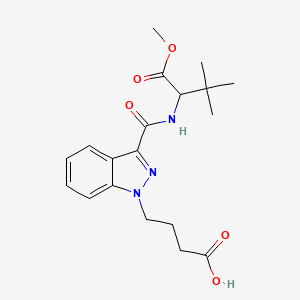
![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)
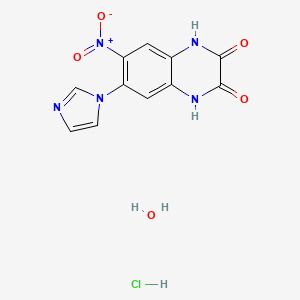
![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)
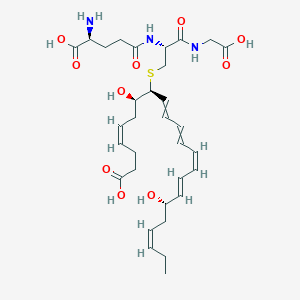
![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)


![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)

